1,1-Cyclohexanediacetic acid
Overview
Description
1,1-Cyclohexanediacetic acid is a white crystalline solid with the chemical formula C10H16O4 and a molecular weight of 200.23 g/mol . It is characterized by its cyclohexane and acetic acid functional groups, making it a versatile building block in organic synthesis . This compound is known for its applications in various chemical processes and has been studied for its potential pharmaceutical and biological activities .
Mechanism of Action
Target of Action
The primary target of 1,1-Cyclohexanediacetic acid, also known as gabapentin amide, is the α2 – δ protein , an auxiliary subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
It has been shown that its action is possibly due to itshigh binding affinity to the α2 – δ protein . This potent binding at the α2 – δ site reduces the release of several neurotransmitters, thereby affecting the transmission of signals in the nervous system .
Result of Action
The binding of this compound to the α2 – δ protein and the subsequent reduction in neurotransmitter release can lead to a decrease in neuronal excitability. This could potentially result in antiepileptic effects , as the compound is an important intermediate in the synthesis of gabapentin, a potent antiepileptic drug .
Biochemical Analysis
Biochemical Properties
1,1-Cyclohexanediacetic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The interactions between this compound and biomolecules are often characterized by binding affinities and specific catalytic activities, which can affect the overall biochemical reaction rates and outcomes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their catalytic functions. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into intermediate compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. For example, this compound may participate in the tricarboxylic acid cycle, contributing to the production of energy and biosynthetic precursors. The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within specific tissues, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its participation in metabolic pathways, ultimately affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclohexanediacetic acid can be synthesized through the hydrolysis of 1,1-cyclohexyl dicyanoamide, followed by a decarboxylation reaction . The process involves the following steps:
Hydrolysis Reaction: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis.
Decarboxylation Reaction: The hydrolysis product is added to a sulfuric acid solution to carry out a decarboxylation reaction, yielding a crude product.
Refinement: The crude product is refined to obtain the final this compound.
Industrial Production Methods
An industrial method involves reacting 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5,5]undecane with sulfuric acid in two steps. The first step is conducted at a temperature lower than 100°C, and the second step at a reaction temperature between 160 to 190°C .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclohexanediacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives .
Scientific Research Applications
1,1-Cyclohexanediacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Similar in structure but lacks the additional carboxymethyl group.
Cyclobutane-1,1-dicarboxylic acid: Contains a cyclobutane ring instead of a cyclohexane ring.
1,4-Cyclohexanedicarboxylic acid: Has carboxylic acid groups at the 1 and 4 positions on the cyclohexane ring.
Uniqueness
1,1-Cyclohexanediacetic acid is unique due to its dual carboxymethyl groups attached to the cyclohexane ring, providing distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-11-7, 9355-11-7 | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXANEDIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical coordination modes of 1,1-cyclohexanediacetic acid with metal ions?
A1: this compound can act as a versatile ligand, coordinating to metal ions through its carboxylate groups in various modes. These include monodentate, bidentate (chelating or bridging), and tridentate modes. Research suggests that the specific coordination mode adopted depends on factors like the metal ion's identity, reaction conditions, and presence of other ligands. For instance, in the compound [Co(H2O)2(phda)]n [], 1,4-phenylenediacetic acid acts as a bridging ligand, forming a three-dimensional structure. Conversely, in [Co(chda)]n [], H2chda coordinates as an anti-syn carboxylate bridge, creating regularly stacked layers with cyclohexyl groups acting as separators.
Q2: What structural features of this compound influence its coordination behavior?
A2: The flexible cyclohexane ring and the two acetate arms of H2chda significantly influence its coordination behavior. The ring can adopt different conformations, allowing the molecule to adjust to the coordination geometry preferences of various metal ions. Additionally, the spatial arrangement of the acetate arms enables the formation of diverse coordination polymers and metal-organic frameworks with unique structural motifs. For instance, in [Pb(chda)]n [], the lead atoms exhibit both hemi- and holo-directed coordination geometries with a coordination number of seven.
Q3: What are the potential applications of this compound-based coordination polymers?
A3: The unique structural features and diverse coordination modes of H2chda-based coordination polymers make them promising candidates for various applications, including:
- Gas storage and separation: The porous nature of some coordination polymers, like those observed in [], suggests potential in gas adsorption and separation technologies.
Q4: Can you elaborate on the magnetic properties observed in this compound-based compounds?
A4: The magnetic properties of H2chda-based compounds are strongly influenced by the metal ion, its coordination environment, and the bridging mode of the ligand. Studies have revealed both ferromagnetic and antiferromagnetic interactions in these materials. For example, [Co(H2O)2(phda)]n [] exhibits ferromagnetic coupling between cobalt(II) ions through the anti-syn carboxylate bridge, while [Co(chda)]n [] displays antiferromagnetic coupling among tetrahedral cobalt(II) centers within the sheets. Interestingly, [Co(chda)]n [] also shows a spin-canted structure leading to long-range magnetic ordering below 7.5 K.
Q5: Have there been any studies exploring the potential of this compound derivatives in biological systems?
A5: Yes, while limited, there are studies exploring the potential of H2chda derivatives in biological systems. One such study [] evaluated the efficacy of 16 compounds, including H2chda, as potential strontium chelators. The study demonstrated that Kryptofix 222 and Kryptofix 5, but not H2chda, significantly increased solubilized strontium, highlighting their potential for removing internal strontium contamination.
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